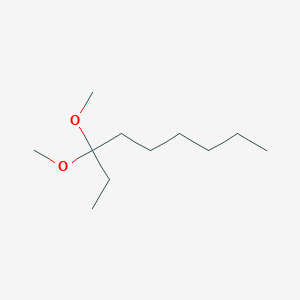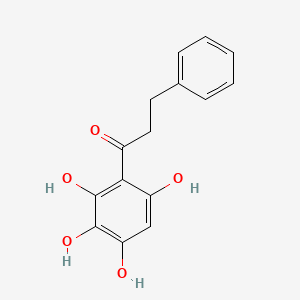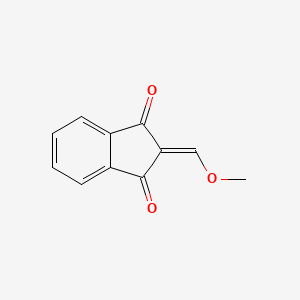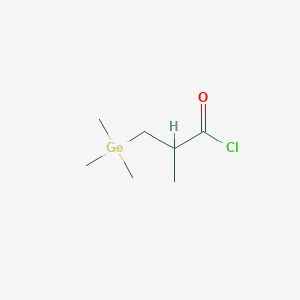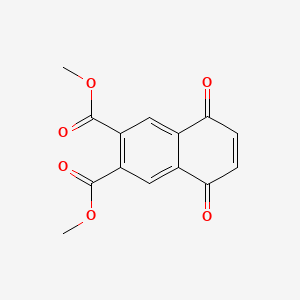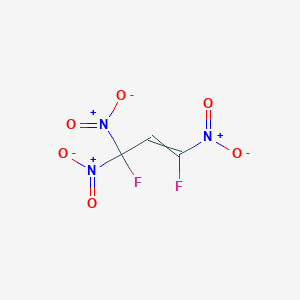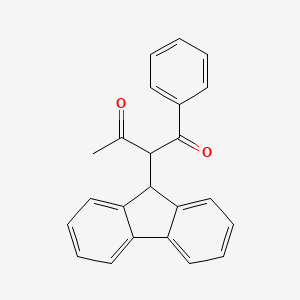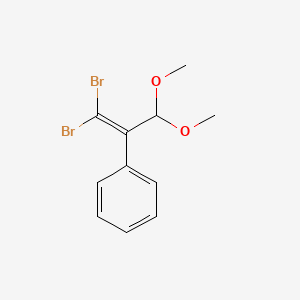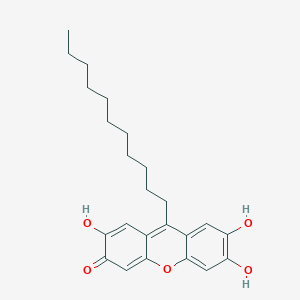
2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities and are found in various natural sources. This particular compound is characterized by its unique structure, which includes three hydroxyl groups and an undecyl chain attached to the xanthone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one typically involves the condensation of appropriate phenolic precursors under acidic conditions. One common method includes the use of salicylic acid derivatives and phthalic anhydride in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the xanthone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxanthones.
Substitution: Formation of halogenated or alkylated xanthones.
Wissenschaftliche Forschungsanwendungen
2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex xanthone derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in cancer therapy due to its cytotoxic effects on cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.
Cytotoxic Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6,7-Trihydroxy-9-phenyl-3H-xanthen-3-one
- 2,6,7-Trihydroxy-9-(2-hydroxyphenyl)-3H-xanthen-3-one
- 9-Phenyl-2,3,7-trihydroxy-6-fluorone
Uniqueness
2,6,7-Trihydroxy-9-undecyl-3H-xanthen-3-one is unique due to its undecyl chain, which imparts distinct physicochemical properties compared to other xanthone derivatives. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
114290-34-5 |
|---|---|
Molekularformel |
C24H30O5 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2,6,7-trihydroxy-9-undecylxanthen-3-one |
InChI |
InChI=1S/C24H30O5/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-19(25)21(27)14-23(17)29-24-15-22(28)20(26)13-18(16)24/h12-15,25-27H,2-11H2,1H3 |
InChI-Schlüssel |
PJSABCZEWAKDDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C31)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}phenol](/img/structure/B14291173.png)


